![molecular formula C7H5F2NO2 B13085310 2-(3,5-Difluoropyridin-4-yl)acetic acid](/img/structure/B13085310.png)
2-(3,5-Difluoropyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution . For example, the diazotization of 2-aminopyridine derivatives with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using fluorinating agents such as sulfur tetrafluoride (SF₄) or elemental fluorine (F₂). These reactions are conducted under controlled conditions to ensure high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the acetic acid moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoropyridin-4-yl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3,5-Difluoropyridin-4-yl)acetic acid involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with one fluorine atom.
3,5-Difluoropyridine: A fluorinated pyridine with two fluorine atoms at positions 3 and 5.
2,6-Difluoropyridine: A fluorinated pyridine with two fluorine atoms at positions 2 and 6.
Uniqueness
2-(3,5-Difluoropyridin-4-yl)acetic acid is unique due to the presence of both fluorine atoms and an acetic acid moiety, which can influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms on the pyridine ring can also affect its interaction with molecular targets, making it distinct from other fluorinated pyridines .
Eigenschaften
Molekularformel |
C7H5F2NO2 |
---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
2-(3,5-difluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) |
InChI-Schlüssel |
KAPXADVZVPKGGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.